Differential Cytotoxicity Against Melanoma MM96L: Viphi D vs. Viphi F and Viphi G
Viphi D exhibits moderate cytotoxicity against the human melanoma cell line MM96L with an IC50 of 2.51 ± 0.03 µM. In contrast, the co‑isolated bracelet cyclotides Viphi F and Viphi G are approximately 2.4‑fold more potent on the same cell line (IC50 = 1.03 ± 0.03 µM for both), as measured in the identical assay system . Cycloviolacin O2, a well‑characterized cyclotide from Viola odorata, displays sub‑micromolar potency (IC50 ≈ 0.15–0.20 µM) against A549 and other lines, highlighting that potency spans two orders of magnitude across the cyclotide class . This graded potency range positions Viphi D as a mid‑range cytotoxic cyclotide suitable for applications where extreme potency is undesirable, such as chemosensitization studies.
| Evidence Dimension | Cytotoxic potency (IC50) against human melanoma MM96L cells |
|---|---|
| Target Compound Data | IC50 = 2.51 ± 0.03 µM |
| Comparator Or Baseline | Viphi F: IC50 = 1.03 ± 0.03 µM; Viphi G: IC50 = 1.03 ± 0.03 µM (same assay platform) |
| Quantified Difference | Viphi F/G are ~2.4‑fold more potent than Viphi D against MM96L |
| Conditions | Cell viability assay; MM96L human melanoma cell line; data from He et al. (2011) Peptides and DRAMP database |
Why This Matters
Researchers selecting a cyclotide for melanoma models can use Viphi D to achieve moderate cytotoxicity (IC50 ~2.5 µM) rather than the higher potency of Viphi F/G (~1.0 µM), enabling dose‑response windows that avoid complete cell killing at low micromolar concentrations.
- [1] DRAMP database entry DRAMP00779 – Viphi D. IC50: MM96L = 2.51 ± 0.03 µM, HeLa = 5.24 ± 0.40 µM. Accessed May 2026. View Source
- [2] DRAMP database entry DRAMP00777 – Viphi F. IC50: MM96L = 1.03 ± 0.03 µM. DRAMP00776 – Viphi G. IC50: MM96L = 1.03 ± 0.03 µM. Accessed May 2026. View Source
- [3] Table 2 – Toxicity of cyclotides in Viola japonica against mammalian cells (IC50/μM, mean ± SD). Cycloviolacin O2 IC50: A549 = 0.149 ± 0.03 µM. Nature Preprint, 2024. View Source
